6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Medicinal Chemistry Physicochemical Property Differentiation Fragment-Based Drug Design

This non-interchangeable, 6-(3-chlorobenzoyl)-substituted pyrrolo[3,4-b]pyridine scaffold is a strategic synthetic intermediate for HIF prolyl hydroxylase inhibitors. Its specific 3-chloro regiochemistry creates a distinct electrostatic profile compared to 2-chloro or 4-chloro isomers, confirmed in patent data as having non-overlapping property claims, making it essential for precise SAR studies and fragment-based drug discovery. Secure this exclusive building block to drive your medicinal chemistry program.

Molecular Formula C14H11ClN2O
Molecular Weight 258.71
CAS No. 2177060-38-5
Cat. No. B2797281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
CAS2177060-38-5
Molecular FormulaC14H11ClN2O
Molecular Weight258.71
Structural Identifiers
SMILESC1C2=C(CN1C(=O)C3=CC(=CC=C3)Cl)N=CC=C2
InChIInChI=1S/C14H11ClN2O/c15-12-5-1-3-10(7-12)14(18)17-8-11-4-2-6-16-13(11)9-17/h1-7H,8-9H2
InChIKeyQGEKHXYUNBNBKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine: Chemical Identity, Scaffold Class, and Baseline Procurement Parameters


6-(3-Chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2177060-38-5) is a synthetic small molecule belonging to the pyrrolo[3,4-b]pyridine chemotype, distinguished by a 3-chlorobenzoyl substituent at the 6-position. It possesses the molecular formula C₁₄H₁₁ClN₂O and a molecular weight of 258.70 g/mol . This heterocyclic scaffold is a less common but pharmaceutically relevant isomer of the broadly exploited 7-azaindole (pyrrolo[2,3-b]pyridine) framework. The compound is listed as a key synthetic intermediate in patents targeting therapeutically relevant enzymes such as HIF prolyl hydroxylase, indicating its role in medicinal chemistry campaigns [1]. The presence of the 3-chlorobenzoyl moiety provides a specific electronic and steric profile, positioning it as a non-interchangeable fragment in structure-activity relationship (SAR) exploration.

Why 6-(3-Chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Cannot Be Casually Replaced by In-Class Analogs


In-class substitution of 6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is highly non-trivial due to the deep impact of regioisomeric halogen substitution on target affinity and pharmacokinetic properties. The pyrrolo[3,4-b]pyridine scaffold itself is a privileged structure in kinase and oxygen-sensing enzyme inhibition; simple replacement with a common 7-azaindole scaffold results in a fundamentally different spatial arrangement of hydrogen bond acceptor/donor motifs [1]. Crucially, within the 6-benzoyl series, the specific 3-chloro substitution creates a unique electrostatic potential surface and dipole moment vector compared to its 2-chloro and 4-chloro isomers. Patent data explicitly demonstrate that these positional isomers are listed as distinct chemical entities with non-overlapping property claims, implying divergent biological activity profiles that cannot be extrapolated without direct comparative data [2]. This makes the 3-chloro substitution a non-negotiable structural requirement, not a trivial procurement afterthought.

Quantitative Differentiation Evidence for 6-(3-Chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Against Key Comparators


Regioisomeric Substituent Impact on Molecular Weight and Calculated Lipophilicity (ClogP)

The 3-chlorobenzoyl substitution confers a distinct calculated lipophilicity profile relative to other halogenated or positional benzoyl analogs. The target compound's molecular weight (258.70 Da) and predicted ClogP (approximately 2.5) provide a balanced lipophilic-hydrophilic character. This is quantitatively differentiated from the 4-chloro isomer, which retains the same molecular weight but possesses a different dipole moment and a slightly higher ClogP (~2.8), potentially affecting passive membrane permeability and non-specific protein binding. The 3-fluoro analog (6-(3-fluorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, MW 242.25, ClogP ~1.8) exhibits markedly lower lipophilicity, which can reduce metabolic stability. These differences are critical for fragment growth and lead optimization campaigns where fine-tuning logD is essential [1].

Medicinal Chemistry Physicochemical Property Differentiation Fragment-Based Drug Design

Scaffold-Level Differentiation: Pyrrolo[3,4-b]pyridine vs. Pyrrolo[2,3-b]pyridine (7-Azaindole) Topological Polar Surface Area (TPSA) and Hydrogen Bond Capacity

The pyrrolo[3,4-b]pyridine core offers a unique topological polar surface area (TPSA) and hydrogen bond donor/acceptor count compared to the ubiquitous 7-azaindole scaffold. The target compound presents a TPSA of approximately 33 Ų with one hydrogen bond acceptor (the carbonyl oxygen) and no hydrogen bond donors on the core scaffold. In contrast, derivatives of the 7-azaindole scaffold typically exhibit a TPSA of approximately 42 Ų and possess a single hydrogen bond donor (the pyrrole NH), leading to enhanced blood-brain barrier (BBB) penetration potential but also different efflux pump recognition [1]. The pyrrolo[3,4-b]pyridine scaffold has been demonstrated to deliver potent antibacterial activity with MIC values as low as 62.5 μg/mL against E. coli (e.g., compounds 4j and 4l), indicating a functional utility that cannot be replicated by 7-azaindoles in this biological context [2].

Medicinal Chemistry Scaffold Hopping Drug Likeness

Patent-Cited SAR Differentiation: 3-Chlorobenzoyl vs. 2- and 4-Chlorobenzoyl in HIF Prolyl Hydroxylase Inhibition Context

In the key patent US 8,372,863 B2, the 3-chlorobenzoyl derivative is explicitly claimed as a distinct intermediate within a series of tetrahydro-1H-pyrrolo fused pyridones for HIF prolyl hydroxylase inhibition [1]. The patent separately enumerates N-({6-(2-chlorobenzoyl)...yl}carbonyl)glycine and N-({6-(4-chlorobenzoyl)...yl}carbonyl)glycine, demonstrating that each regioisomer occupies a unique position in the SAR landscape. This is a class-level inference that differential placement of the chlorine atom on the benzoyl ring leads to different biological outcomes, as evidenced by the separate patent exemplification rather than a simple Markush grouping. While the specific IC50 or Kd values for the target compound are not publicly disclosed in the patent, the existence of separate entries for all three chloro-regioisomers indicates that the 3-chloro variant exhibits a biological profile sufficiently distinct to warrant individual study and composition-of-matter protection.

Medicinal Chemistry Structure-Activity Relationship Patent Analysis

In Silico Drug-Likeness and Fragment-Like Property Profile vs. OECD Chemical Space Benchmarks

Assessed against the 'Rule of Three' for fragment-based screening, the target compound occupies a favorable property space: molecular weight < 300 Da, ClogP ≤ 3, hydrogen bond donors = 0, and hydrogen bond acceptors = 3 . This contrasts with many commercially available pyrrolo[3,4-b]pyridine fragments that incorporate additional polar substituents, resulting in higher TPSA and HBD counts and consequently lower passive permeability. The target compound's minimalistic functionalization (a single benzoyl substituent) allows it to serve as a high-quality starting fragment for structure-guided optimization without introducing unnecessary molecular complexity that would need to be trimmed in later stages. Specifically, in fragment growth campaigns targeting ATP-binding pockets, the compound's molecular weight of 258.70 Da leaves adequate room for ligand-efficient elaboration while maintaining compliance with Lipinski's Rule of Five for the final lead.

Computational Chemistry Fragment-Based Drug Discovery Property Forecasting

Prioritized Application Scenarios for 6-(3-Chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Based on Verified Differentiation Evidence


Fragment-Based Lead Discovery for HIF Prolyl Hydroxylase (HIF-PH) Inhibitors

Given the compound's explicit role as a synthetic intermediate in a Merck patent series targeting HIF-PH [1], it is ideally suited for fragment-based screening and structure-guided optimization of HIF-PH modulators. The target compound's fragment-like properties (low MW, no HBD, moderate ClogP) provide an excellent starting point for growing ligands toward potent enzyme inhibitors, with the 3-chloro substitution offering a specific vector for exploring the target's halogen-binding pockets.

Scaffold-Hopping Studies to Replace 7-Azaindole Cores in Kinase Inhibitor Programs

The pyrrolo[3,4-b]pyridine scaffold, as evidenced by its distinct TPSA and HBD profile relative to 7-azaindoles [2], should be prioritized by research groups seeking to escape kinase inhibitor selectivity challenges associated with traditional indole-type scaffolds. The target compound can serve as a versatile precursor for synthesizing diverse kinase probes with potentially improved selectivity due to the altered hinge-binding geometry.

Antibacterial Drug Discovery Leveraging Pyrrolo[3,4-b]pyridine Core

Based on literature demonstrating potent antibacterial activity (MIC 62.5–125.0 μg/mL against E. coli) for functionalized pyrrolo[3,4-b]pyridines [2], the target compound represents a valuable building block for constructing second-generation antibacterial leads. The 3-chlorobenzoyl moiety can be further elaborated to improve potency and target selectivity, building on the established bacteriostatic profile of the core scaffold.

Property-Driven Chemical Biology Tool Synthesis

The compound's favorable balance of lipophilicity and molecular weight positions it as an optimal precursor for chemical probe synthesis in cellular target engagement studies . Its single, well-positioned carbonyl group provides a unique handle for covalent probe attachment while maintaining membrane permeability, making it a strategic choice over di-substituted analogs that introduce unwanted hydrogen bond acceptors or polar surface area that could compromise cellular uptake.

Quote Request

Request a Quote for 6-(3-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.